3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide
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Overview
Description
3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.
Introduction of the Butyramido Group: The butyramido group can be introduced via an amide coupling reaction using butyric acid or its derivatives.
Final Coupling: The final step involves coupling the benzofuran core with the nitrophenyl and butyramido groups under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in different amine derivatives.
Common reagents used in these reactions include nitric acid, sulfuric acid, potassium permanganate, sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antiviral agent due to its ability to inhibit microbial growth and viral replication.
Cancer Research: The compound’s structure allows it to interact with cancer cell pathways, making it a candidate for anticancer drug development.
Biological Studies: It is used in various biological assays to study its effects on cellular processes and molecular targets.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis. Its anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 3-butyramido-N-(4-nitrophenyl)benzofuran-2-carboxamide include other benzofuran derivatives such as:
- 2-butyramido-N-(4-nitrophenyl)benzofuran-3-carboxamide
- 3-acetamido-N-(4-nitrophenyl)benzofuran-2-carboxamide
- 3-butyramido-N-(3-nitrophenyl)benzofuran-2-carboxamide
These compounds share structural similarities but differ in the position of functional groups or the nature of substituents. The uniqueness of this compound lies in its specific arrangement of functional groups, which contributes to its distinct biological activities and chemical properties .
Properties
IUPAC Name |
3-(butanoylamino)-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-2-5-16(23)21-17-14-6-3-4-7-15(14)27-18(17)19(24)20-12-8-10-13(11-9-12)22(25)26/h3-4,6-11H,2,5H2,1H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDHPABQPZBBRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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